IKK Isoform Selectivity: SC-514 vs. BMS-345541 and TPCA-1
SC-514 exhibits no inhibition of IKK-1/IKKα, IKK-i/IKKε, or TBK-1 (IC50 >200 μM for all three isoforms), establishing it as an IKK-2/IKKβ-specific tool compound. This contrasts sharply with BMS-345541, which potently inhibits both IKK-2 (IC50 = 0.3 μM) and IKK-1 (IC50 = 4 μM), and with TPCA-1, which shows measurable IKK-1 inhibition (IC50 = 0.40 μM) alongside its primary IKK-2 activity [1].
| Evidence Dimension | IKK-1/IKKα inhibitory activity |
|---|---|
| Target Compound Data | IC50 > 200 µM |
| Comparator Or Baseline | BMS-345541: IC50 = 4 μM; TPCA-1: IC50 = 0.40 μM (400 nM) |
| Quantified Difference | SC-514: >50-fold selectivity over IKK-1 vs. BMS-345541; >500-fold selectivity vs. TPCA-1 |
| Conditions | Cell-free kinase assays; recombinant human IKK isoforms |
Why This Matters
For studies requiring unambiguous attribution of phenotype to IKK-2 (rather than IKK-1), SC-514 is the preferred chemical probe.
- [1] Kishore N, Sommers C, Mathialagan S, et al. A selective IKK-2 inhibitor blocks NF-kappa B-dependent gene expression in interleukin-1 beta-stimulated synovial fibroblasts. J Biol Chem. 2003;278(35):32861-32871. View Source
